molecular formula C26H28ClNO3 B1149255 Defluoro N-Benzyl Paroxetine Hydrochloride CAS No. 105813-39-6

Defluoro N-Benzyl Paroxetine Hydrochloride

Cat. No.: B1149255
CAS No.: 105813-39-6
M. Wt: 437.95842
InChI Key:
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Description

Defluoro N-Benzyl Paroxetine Hydrochloride is a chemical compound with the molecular formula C26H28ClNO3 and a molecular weight of 437.96. It is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of various psychiatric disorders. This compound is primarily used for research purposes, particularly in the field of proteomics .

Preparation Methods

The synthesis of Defluoro N-Benzyl Paroxetine Hydrochloride involves several steps, starting from the basic structure of paroxetine. The synthetic route typically includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is a core structure in paroxetine.

    Defluorination: The fluorine atom in the paroxetine structure is replaced with a hydrogen atom to form the defluoro derivative.

    Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form to enhance its stability and solubility.

Chemical Reactions Analysis

Defluoro N-Benzyl Paroxetine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Various alkylating agents, halogenating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Defluoro N-Benzyl Paroxetine Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Defluoro N-Benzyl Paroxetine Hydrochloride is similar to that of paroxetine. It enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the serotonin transporter (SERT). This inhibition increases the level of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety .

Comparison with Similar Compounds

Defluoro N-Benzyl Paroxetine Hydrochloride is unique due to the absence of the fluorine atom present in paroxetine. Similar compounds include:

    Paroxetine: A selective serotonin reuptake inhibitor with a fluorine atom.

    Desfluoroparoxetine: Another derivative of paroxetine without the fluorine atom.

    N-Benzyl Paroxetine: A derivative with a benzyl group but retaining the fluorine atom.

The uniqueness of this compound lies in its specific structural modifications, which can influence its pharmacological properties .

Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3.ClH/c1-3-7-20(8-4-1)16-27-14-13-24(21-9-5-2-6-10-21)22(17-27)18-28-23-11-12-25-26(15-23)30-19-29-25;/h1-12,15,22,24H,13-14,16-19H2;1H/t22-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLKEJQLNHBFEY-XYOGLKKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747436
Record name (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1-benzyl-4-phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105813-39-6
Record name N-Benzyldefluoroparoxetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1-benzyl-4-phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYLDEFLUOROPAROXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK9WYB5ZUN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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